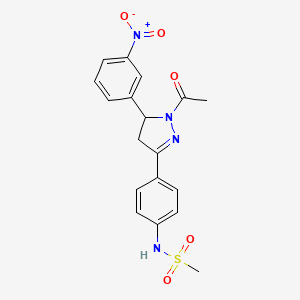

N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5S/c1-12(23)21-18(14-4-3-5-16(10-14)22(24)25)11-17(19-21)13-6-8-15(9-7-13)20-28(2,26)27/h3-10,18,20H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNRAGFJKFQHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step synthesis:

Formation of Pyrazole Ring: : The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones or β-ketoesters under reflux conditions.

Nitration of Phenyl Ring: : The nitrophenyl group can be introduced via electrophilic aromatic nitration, using a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures.

Acetylation: : The acetylation of the pyrazole derivative is carried out using acetic anhydride in the presence of a base like pyridine.

Sulfonamide Formation: : Finally, the methanesulfonamide moiety is attached through nucleophilic substitution with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial production, these reactions are often optimized for high yield and cost efficiency. This includes using automated reactors, continuous flow processes, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.

Reduction: : Reduction of the nitro group to an amino group can be achieved using hydrogenation or metal hydrides.

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: : Palladium on carbon with hydrogen gas, sodium borohydride.

Substitution: : Halogenating agents (e.g., N-bromosuccinimide), sulfonating agents.

Major Products Formed

Oxidation: : N-oxides, sulfoxides.

Reduction: : Amino derivatives.

Substitution: : Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

Catalysis: : Used as a ligand in various catalytic cycles.

Material Science: : Incorporated into polymer matrices for enhanced properties.

Biology

Enzyme Inhibition: : Acts as a potent inhibitor for certain enzymes due to its sulfonamide group.

Medicine

Antimicrobial Agent: : Exhibits bacteriostatic activity against various pathogens.

Anti-inflammatory: : Used in experimental models to study anti-inflammatory effects.

Industry

Dye Manufacturing: : Used as an intermediate in the synthesis of dyes.

Agrochemicals: : Applied in the synthesis of certain pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways

Enzyme Inhibition: : Binds to the active site of target enzymes, blocking substrate access.

Signal Transduction: : Modulates specific signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

Analogues with Varied Sulfonamide Groups

Derivatives with Alternative Pyrazoline Substituents

Key Research Findings

- Antiviral Efficacy : The target compound demonstrated a docking score of −9.2 kcal/mol against MPXV DPol, outperforming analogs like Mangostin (−8.5 kcal/mol) but slightly below Dorsilurin K (−9.6 kcal/mol) .

- Metabolic Stability : Acetyl-substituted derivatives (e.g., target compound) show longer half-lives in vitro compared to benzoyl analogs due to reduced esterase susceptibility.

- Solubility Challenges : Nitro and chlorobenzenesulfonyl groups contribute to poor aqueous solubility, necessitating formulation optimization for in vivo use.

Data Tables

Table 1: Docking Scores Against MPXV Targets

| Compound | DPol Score (kcal/mol) | A42R Score (kcal/mol) |

|---|---|---|

| Target Compound | −9.2 | −8.7 |

| N-[3-(1-Benzoyl-5-(2-Ethoxyphenyl)...] | −8.9 | −8.4 |

| Dorsilurin K | −9.6 | −9.1 |

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 458.43 | 3.2 | 0.12 |

| 4-Chlorobenzenesulfonyl Analog | 534.99 | 3.9 | 0.04 |

| Ethanesulfonamide Derivative | 472.48 | 3.5 | 0.09 |

Biological Activity

The compound N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

General Properties of Pyrazole Derivatives

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including but not limited to:

- Anticancer : Effective against various cancer cell lines.

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

- Antibacterial : Activity against gram-positive and gram-negative bacteria.

- Antiviral : Potential efficacy against viral infections.

- Analgesic : Pain-relieving properties.

These activities are attributed to the unique structural features of pyrazoles, which facilitate interactions with biological targets such as enzymes and receptors .

Specific Biological Activities of this compound

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Anticancer Activity :

- Antibacterial Activity :

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.

- Modulation of Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is likely due to its ability to scavenge ROS, thereby protecting cells from oxidative damage.

Q & A

Q. Optimization Strategies :

Q. Table 1: Synthetic Steps and Optimization Parameters

[Basic] Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

A combination of techniques is required to validate the structure:

- X-ray Crystallography : Resolve bond lengths and dihedral angles (e.g., between the pyrazoline and nitrophenyl groups). Aim for an R factor <0.06 and a data-to-parameter ratio >15 to ensure accuracy .

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to identify acetyl (δ ~2.3 ppm) and sulfonamide (δ ~3.1 ppm) protons. 2D NMR (COSY, HSQC) clarifies coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Q. Table 2: Analytical Techniques for Structural Validation

[Basic] What initial biological screening assays are appropriate for evaluating bioactivity?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazoline derivatives often show MIC values <50 µg/mL .

- Enzyme Inhibition Studies : Screen against COX-2 or kinases via fluorescence-based assays. IC₅₀ values <10 µM indicate strong inhibition potential .

- Cytotoxicity Testing : Evaluate against human cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices .

[Advanced] How can computational chemistry predict reactivity and regioselectivity in synthesis?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, simulate the cyclocondensation step to predict whether the 3-nitrophenyl group favors 4,5-dihydro-1H-pyrazole formation .

- Molecular Dynamics (MD) : Analyze solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to optimize polarity and dielectric constant .

[Advanced] What statistical DoE approaches minimize variability in synthesis?

Methodological Answer:

- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix to identify significant factors affecting yield .

- Response Surface Methodology (RSM) : Optimize conditions using central composite design (CCD). For example, model the interaction between reaction time and temperature to maximize yield .

[Advanced] How should researchers address contradictions in biological activity data?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed MIC measurement units). Account for variables like bacterial strain heterogeneity .

- Mechanistic Replication : Repeat assays under controlled conditions (e.g., identical cell lines, solvent concentrations) to isolate confounding factors .

[Advanced] What mechanistic insights explain this compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) to identify hydrogen bonds between the sulfonamide group and Arg120/His90 residues .

- Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (competitive vs. non-competitive) .

[Advanced] How can reactor design improve synthesis scalability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.